![molecular formula C16H9FN2O2S B2534952 3-(4-Fluorphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-on CAS No. 866896-71-1](/img/no-structure.png)

3-(4-Fluorphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

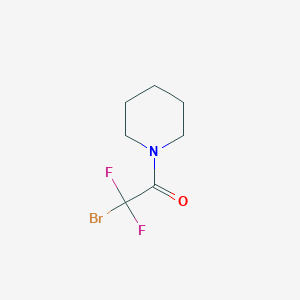

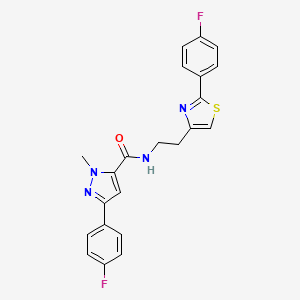

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C16H9FN2O2S and its molecular weight is 312.32. The purity is usually 95%.

BenchChem offers high-quality 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forschungsergebnisse:

- Forschungsergebnisse:

Neuroprotektion und Antineuroinflammatorische Aktivität

Hostmaterial mit hoher Triplett-Energie

Synthese von Benzofuro[2,3-d]pyrimidinen

Zusammenfassend lässt sich sagen, dass 3-(4-Fluorphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-on vielversprechend in verschiedenen Bereichen ist, von der Neuroprotektion bis hin zu OLED-Materialien. Forscher untersuchen weiterhin seine vielseitigen Anwendungen, um sein volles Potenzial in Medizin, Materialwissenschaften und darüber hinaus freizuschalten. 🌟

Wirkmechanismus

Target of Action

The primary target of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1Similar compounds have been used as hosts in blue phosphorescent organic light-emitting diodes .

Mode of Action

The compound is used as an electron-transport-type host in the device application . It was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This suggests that the compound may interact with its targets by facilitating electron transport.

Biochemical Pathways

Given its use in organic light-emitting diodes, it may be involved in the pathways related to electron transport and light emission .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is not available in the search results

Result of Action

The compound, when used as an electron-transport-type host mixed with a hole-transport-type host in blue phosphorescent organic light-emitting diodes, showed high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue phosphorescent organic light-emitting diodes .

Biochemische Analyse

Biochemical Properties

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with protein kinase D, a crucial enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The interaction between 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one and protein kinase D is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

The effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinase D by 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase D, leading to the inhibition of its enzymatic activity . This inhibition disrupts the phosphorylation of downstream targets, resulting in altered cell signaling and gene expression. Furthermore, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one may also interact with other proteins and enzymes, contributing to its multifaceted biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against protein kinase D . Long-term studies have shown that prolonged exposure to 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one vary with different dosages in animal models. Studies have indicated that low to moderate doses of the compound effectively inhibit protein kinase D activity and suppress tumor growth without causing significant toxicity . At higher doses, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, necessitating careful dose optimization for therapeutic applications.

Metabolic Pathways

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active and inactive metabolites, which can influence the overall pharmacokinetic profile and biological activity of the compound.

Transport and Distribution

The transport and distribution of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one plays a vital role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with protein kinase D and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as the nucleus or mitochondria, further modulating its biological effects.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one' involves the condensation of 4-fluoroaniline with 2-hydroxybenzaldehyde to form a Schiff base, which is then reacted with thiourea to form the corresponding thiosemicarbazide. The thiosemicarbazide is then cyclized with 2,3-dihydrobenzofuran-4-one in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "2-hydroxybenzaldehyde", "thiourea", "2,3-dihydrobenzofuran-4-one", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 2-hydroxybenzaldehyde to form a Schiff base in the presence of a suitable solvent and acid catalyst.", "Step 2: Reaction of the Schiff base with thiourea in the presence of a suitable solvent and base to form the corresponding thiosemicarbazide.", "Step 3: Cyclization of the thiosemicarbazide with 2,3-dihydrobenzofuran-4-one in the presence of a Lewis acid catalyst to form the desired product." ] } | |

CAS-Nummer |

866896-71-1 |

Molekularformel |

C16H9FN2O2S |

Molekulargewicht |

312.32 |

IUPAC-Name |

3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C16H9FN2O2S/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)22)11-3-1-2-4-12(11)21-14/h1-8H,(H,18,22) |

InChI-Schlüssel |

KHMXQPNKPSJRRL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2534869.png)

![N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2534875.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2534876.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2534878.png)

![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)